molecular formula C18H14N4 B8635944 6-(2-methylimidazol-1-yl)-2-phenylquinazoline

6-(2-methylimidazol-1-yl)-2-phenylquinazoline

Cat. No.: B8635944
M. Wt: 286.3 g/mol
InChI Key: XXAHXPUWEYGXPZ-UHFFFAOYSA-N
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Description

6-(2-methylimidazol-1-yl)-2-phenylquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinazoline ring is a fused bicyclic system containing two nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylimidazol-1-yl)-2-phenylquinazoline typically involves the condensation of 2-phenylquinazolin-4(3H)-one with 2-methylimidazole under acidic or basic conditions. The reaction can be catalyzed by various agents such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylimidazol-1-yl)-2-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, or halogenating agents are used under conditions such as reflux or microwave irradiation.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

6-(2-methylimidazol-1-yl)-2-phenylquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 6-(2-methylimidazol-1-yl)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinazoline moiety can interact with various biological pathways, modulating cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazoline: Lacks the imidazole ring, making it less versatile in terms of biological activity.

    2-methylimidazole:

    6-(1H-imidazol-1-yl)-2-phenyl-quinazoline: Similar structure but without the methyl group on the imidazole ring, which can affect its reactivity and biological activity.

Uniqueness

6-(2-methylimidazol-1-yl)-2-phenylquinazoline is unique due to the presence of both imidazole and quinazoline rings, providing a combination of properties from both moieties. This dual functionality allows for a broader range of chemical reactions and biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

6-(2-methylimidazol-1-yl)-2-phenylquinazoline

InChI

InChI=1S/C18H14N4/c1-13-19-9-10-22(13)16-7-8-17-15(11-16)12-20-18(21-17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

XXAHXPUWEYGXPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-methyl-1H-imidazol-1-yl)-2-aminomethylaniline (2.0 g, 10 mmol) and methyl benzimidate hydrochloride (3.5 g, 20 mmol; RN: 5873-90-5, Aldrich) were dissolved in methanol (50 mL), the resulting mixture was heated at reflux for 2 hours, during this time the aminomethyl-derivative was converted into the corresponding benzamidine. After that, the methanol was evaporated and the residue taken up with glacial acetic acid (50 mL), the reaction mixture was heated at reflux for 1.5 hours. After cooling at r.t. the reaction mixture was diluted with toluene (50 mL) and evaporated. The residue was taken up with AcOEt (400 mL), washed with aq. ammonia, with water, then dried and concentrated. The obtained oily residue was dissolved in DCM (400 mL) and MnO2 (6.0 g, 70 mmol) was added at r.t., in three portions, over 2 hours. The resulting suspension was stirred at r.t. for 24 hrs, then filtered over celite and the cake was rinsed with DCM. The combined filtrate and washings were concentrated and the residue chromatographed over silica gel (DCM/MeOH/NH3, 85:25.2) the appropriate combined fractions were evaporated and the residue taken up with ethyl ether, heated at reflux for 5 minutes then cooled at 25° C. to crystallize the titled product as slightly brown powder (2.0 g; yield: 74%). C18H14N4, MW: 286.34; MS: m/z 287 (M+H); 1H-NMR (200 MHz, d6-DMSO) ppm: 2.40 (s, 1H), 7.0 (s, 1H), 7.40 (s, 1H), 7.60 (m, 3H), 8.10-8.30 (m, 3H), 8.60 (m, 2H), 9.80 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aminomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 g
Type
catalyst
Reaction Step Four

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